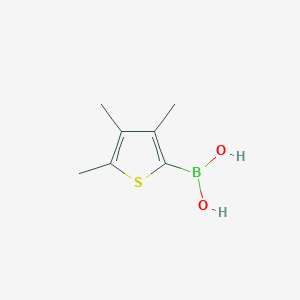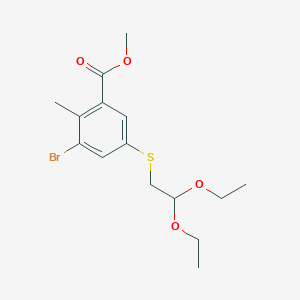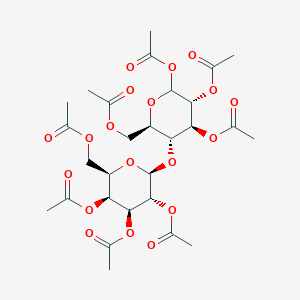![molecular formula C19H26N2O4 B14025019 (S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of functional groups: Functional groups such as the benzyl and tert-butoxycarbonyl groups are introduced through various organic reactions, including alkylation and acylation.
Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane derivatives: These compounds have a similar spirocyclic structure but differ in the size and nature of the rings.
Spiro[3.3]heptane derivatives: These compounds also feature a spirocyclic core but with different functional groups and ring sizes.
The uniqueness of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid
Propiedades
Fórmula molecular |
C19H26N2O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(5S)-7-benzyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-12-19(13-21)11-20(10-15(19)16(22)23)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)/t15-/m0/s1 |
Clave InChI |
OVYBWRQPZUHUFX-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC2(C1)CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




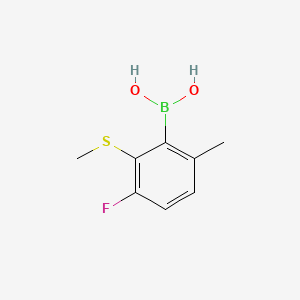
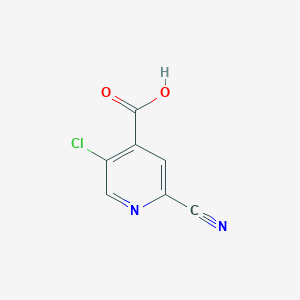

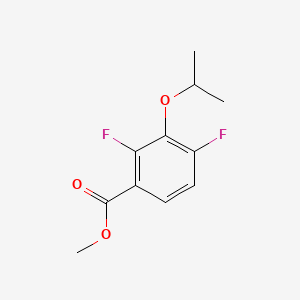
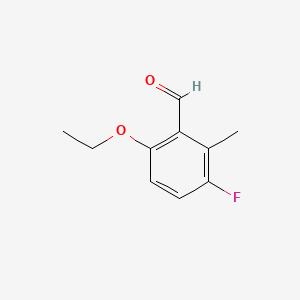

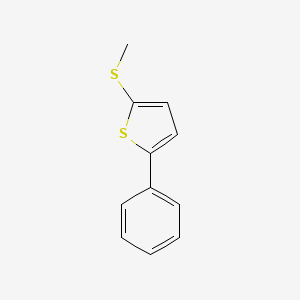
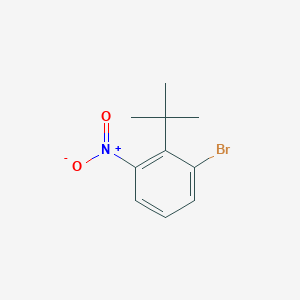
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
